molecular formula C27H30N6OS B6551491 6-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene CAS No. 1040673-05-9

6-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene

Número de catálogo: B6551491
Número CAS: 1040673-05-9
Peso molecular: 486.6 g/mol
Clave InChI: USQYTLSCSJLQKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 6-{4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaene is a structurally complex molecule featuring a tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]) fused with a piperidine ring, a piperazine-1-carbonyl group, and a 2,5-dimethylphenyl substituent.

Propiedades

IUPAC Name

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6OS/c1-18-5-6-19(2)22(16-18)31-12-14-33(15-13-31)27(34)20-7-10-32(11-8-20)25-24-23(29-17-30-25)21-4-3-9-28-26(21)35-24/h3-6,9,16-17,20H,7-8,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQYTLSCSJLQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4SC6=C5C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Comparison

The compound’s tricyclic framework distinguishes it from simpler piperazine/piperidine derivatives. Key structural analogs and their differences are summarized below:

Table 1: Structural Comparison of Piperazine/Piperidine-Containing Compounds

Compound Name Core Structure Substituents Heterocyclic Components Reference
Target Compound Tricyclic (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]) 2,5-dimethylphenyl, piperazine-carbonyl Piperidine, piperazine, thia, triaza
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () Piperidine 2-methoxyphenyl, ethyl carboxylate Piperidine, piperazine
(Benzo[d]isothiazol-3-yl)piperazine (Compound 11, ) Benzoisothiazole Piperazine, benzoisothiazole
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () Pyridazinone 2-fluorophenyl Piperazine, pyridazinone
  • Key Observations: The target compound’s tricyclic system may enhance rigidity and receptor-binding specificity compared to monocyclic analogs . The 8-thia-3,5,10-triaza configuration introduces unique electronic properties, differing from oxygen-containing heterocycles in and .
Pharmacological Profiles

Piperazine/piperidine derivatives often target neurotransmitter receptors. Data from and suggest the target compound may exhibit affinity for dopamine (D2) and serotonin (5-HT1A/5-HT2A) receptors:

Table 3: Receptor Affinity of Selected Compounds

Compound D2 Affinity 5-HT1A Affinity 5-HT2A Affinity Reference
(Benzo[d]isothiazol-3-yl)piperazine (Compound 11, ) High High High
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () Moderate Moderate-High High
Target Compound (hypothesized) Moderate-High* Moderate-High* High*

*Hypothetical values based on structural analogy.

  • Key Findings :
    • Arylpiperazines (e.g., 2-fluorophenyl in ) show enhanced 5-HT1A/5-HT2A selectivity due to aromatic substituent interactions .
    • The target’s 2,5-dimethylphenyl group may balance D2/5-HT receptor binding, reducing off-target effects compared to chlorophenyl analogs .
Physicochemical Properties

Heterocyclic systems influence solubility and bioavailability:

Table 4: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Reference
Target Compound ~550 (estimated) 3.5–4.0 <0.1 (aqueous)
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () 389.5 2.8 0.5 (DMSO)
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine () 333.8 2.1 1.2 (ethanol)

*Calculated using fragment-based methods.

  • Key Observations :
    • The target’s higher molecular weight and LogP suggest lower aqueous solubility but improved membrane permeability versus smaller analogs .
    • The 8-thia group may enhance metabolic stability compared to oxygen-containing systems .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.